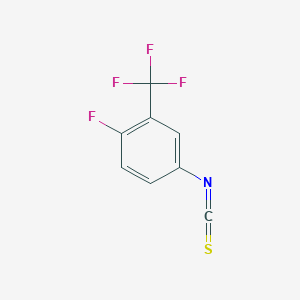
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate is a compound that is part of a broader class of fluorinated aromatic isothiocyanates. These compounds are of significant interest due to their potential applications in various fields, including drug discovery, liquid crystal technology, and materials science. The presence of fluorine atoms in these molecules often imparts unique physical and chemical properties, such as increased thermal stability, resistance to hydrolysis, and the ability to participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of fluorinated isothiocyanates typically involves the reaction of appropriate fluorinated aromatic compounds with reagents that introduce the isothiocyanate group. For instance, 4-fluorobenzoyl isothiocyanate can be produced in situ and reacted with fluoroanilines to yield various thiourea derivatives . Similarly, the synthesis of 4-([18F]fluoromethyl)-2-chlorophenylisothiocyanate, a bifunctional labeling agent, has been achieved through optimized reaction conditions, demonstrating the versatility of fluorinated isothiocyanates in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of fluorinated phenyl isothiocyanates is characterized by the presence of a thiourea group, which is almost planar, and the antiperiplanar conformation of the C=S and C=O double bonds. This conformation is stabilized by intramolecular hydrogen bonding, as observed in the crystal structures of related compounds . The electronic effects of the fluorine atoms influence the molecular geometry and contribute to the stability of these compounds.
Chemical Reactions Analysis
Fluorinated phenyl isothiocyanates participate in a variety of chemical reactions. They can be used as fluorinating agents, converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Additionally, they can undergo transition-metal-free trifluoroethylation/cyclization reactions, forming structurally diverse products . The reactivity of these compounds is influenced by the electronic properties of the fluorine atoms and the stability of the isothiocyanate group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenyl isothiocyanates are significantly influenced by the presence of fluorine atoms. These compounds exhibit high thermal stability and resistance to hydrolysis . In the context of liquid crystal technology, they demonstrate high birefringence and desirable electrooptical properties, making them attractive for fast response times in optical devices . The fluorine atoms also affect the dielectric properties and viscosity of these compounds, which can be tailored for specific applications .
Scientific Research Applications
-
Synthesis of Thiourea Derivatives
-
Preparation of Benzoyl Hydrazide Derivatives
-
Synthesis of Photoinduced Electron Transfer (PET) Sensors
-
Synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione
-
Synthesis of PET Sensors
Safety And Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKIGUJFPYMZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393525 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
302912-43-2 | |
| Record name | 1-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
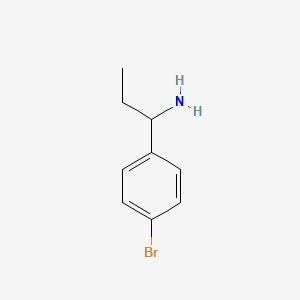
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
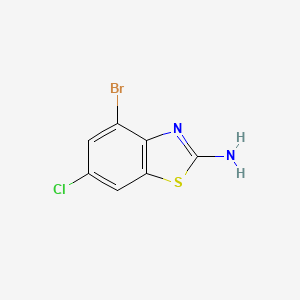
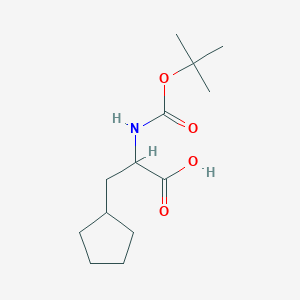

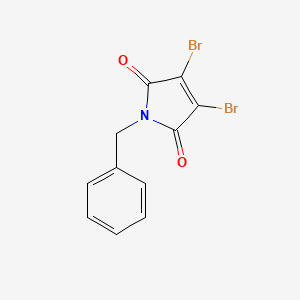
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
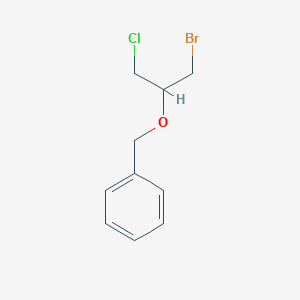
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
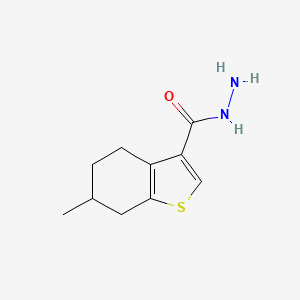
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)